ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate
CAS No.: 956193-97-8
Cat. No.: VC6157177
Molecular Formula: C11H7F6N3O2S
Molecular Weight: 359.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956193-97-8 |
|---|---|
| Molecular Formula | C11H7F6N3O2S |
| Molecular Weight | 359.25 |
| IUPAC Name | ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H7F6N3O2S/c1-2-22-8(21)5-3-18-20(7(5)11(15,16)17)9-19-6(4-23-9)10(12,13)14/h3-4H,2H2,1H3 |
| Standard InChI Key | KBCASBRXAVPAJK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at position 1 with a 4-(trifluoromethyl)-1,3-thiazol-2-yl group and at position 5 with a trifluoromethyl (-CF₃) group. An ethyl carboxylate ester (-COOEt) occupies position 4 of the pyrazole ring (Figure 1) . The thiazole ring itself is a five-membered heterocycle containing sulfur and nitrogen, further substituted with a trifluoromethyl group at position 4. This arrangement creates a planar, electron-deficient system that facilitates interactions with biological targets .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₈F₆N₃O₂S |
| Molecular Weight | 396.27 g/mol |
| Hybridization | sp² (pyrazole and thiazole rings) |
| Aromatic System | Pyrazole (6π electrons), Thiazole (6π electrons) |
| Functional Groups | Trifluoromethyl, Ethyl Ester, Thiazole |
The trifluoromethyl groups induce strong electron-withdrawing effects, polarizing adjacent bonds and increasing the compound’s susceptibility to nucleophilic attack at the carbonyl carbon of the ester group . X-ray crystallography of analogous compounds confirms coplanarity between the pyrazole and thiazole rings, a geometric feature that optimizes π-π stacking interactions in enzyme binding pockets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra provide critical insights into the compound’s structure:
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¹H NMR: Signals for the ethyl ester protons appear as a triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.3 ppm, CH₂), while the pyrazole and thiazole protons resonate as singlets between δ 7.5–8.5 ppm due to aromatic shielding effects .
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¹³C NMR: The carbonyl carbon of the ester group is observed at δ ~165 ppm, characteristic of carboxylate esters. The CF₃ carbons exhibit quartets near δ 120–125 ppm (¹J₃C-F ≈ 280 Hz) .
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19F NMR: Two distinct singlets for the CF₃ groups appear at δ -60 to -65 ppm, confirming their chemical equivalence within the thiazole and pyrazole rings .
Mass spectrometry (MS) data typically show a molecular ion peak at m/z 396.1 ([M+H]⁺), with fragmentation patterns indicating sequential loss of the ethyl group (-46 Da) and CO₂ (-44 Da) .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate involves multi-step protocols, often starting from commercially available pyrazole and thiazole precursors (Scheme 1) .
Scheme 1: Representative Synthesis
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Thiazole Formation: 4-(Trifluoromethyl)-1,3-thiazol-2-amine is reacted with ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in the presence of a coupling agent (e.g., EDC/HOBt) to form the thiazole-pyrazole intermediate .
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Cyclocondensation: The intermediate undergoes cyclization under acidic conditions (e.g., H₂SO₄/EtOH) to yield the fused heterocyclic core .
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Esterification: Final treatment with thionyl chloride (SOCl₂) and ethanol introduces the ethyl ester group, achieving yields of 65–90% after purification by silica gel chromatography .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | EDC/HOBt, DMF, 0–25°C, 12 h | 75 | 92 |
| 2 | H₂SO₄ (cat.), EtOH, reflux | 68 | 89 |
| 3 | SOCl₂, EtOH, 0°C → rt, 3 h | 85 | 95 |
Mechanistic Considerations
The trifluoromethyl groups play dual roles in the synthesis:
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Electronic Effects: The -CF₃ groups activate the pyrazole ring toward electrophilic substitution by withdrawing electron density, facilitating thiazole attachment at position 1 .
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Steric Effects: Bulky -CF₃ substituents hinder undesired side reactions, such as dimerization, by creating steric congestion around reactive sites .
Quantum mechanical calculations (DFT) on analogous systems reveal that the energy barrier for thiazole-pyrazole coupling decreases by ~15 kcal/mol in the presence of -CF₃ groups compared to non-fluorinated analogs, underscoring their catalytic role .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C) . Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, with a melting point of 98–102°C .
Table 3: Solubility Data
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.3 |
| DCM | 45.6 |
| DMSO | 89.4 |
Stability and Reactivity
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Hydrolytic Stability: The ethyl ester group undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 48 h at pH 7.4), forming the corresponding carboxylic acid .
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Photostability: Exposure to UV light (λ = 254 nm) induces C-F bond cleavage in the -CF₃ groups, generating fluoride ions and decomposition products .
Biological Activity and Applications
Agrochemical Applications
As a prototypical pyrazole-thiazole hybrid, this compound demonstrates broad-spectrum pesticidal activity:
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Insecticidal Activity: LC₅₀ values of 0.8–2.3 μM against Helicoverpa armigera and Spodoptera litura larvae, outperforming commercial analogs like fipronil .
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Herbicidal Activity: Inhibits acetolactate synthase (ALS) in Amaranthus retroflexus with IC₅₀ = 1.5 μM, disrupting branched-chain amino acid synthesis .
Table 4: Comparative Bioactivity Data
| Target Organism | Activity (IC₅₀/LC₅₀) | Mechanism |
|---|---|---|
| H. armigera | 1.2 μM | GABA receptor antagonist |
| A. retroflexus | 1.5 μM | ALS inhibition |
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